

# Application Notes and Protocols for the Analytical Standard of Methyl Propyl Sulfide

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## Compound of Interest

Compound Name: Methyl propyl sulfide

Cat. No.: B1198286

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These application notes provide a comprehensive overview of the analytical standards and protocols for the qualitative and quantitative analysis of **methyl propyl sulfide**. This document includes key physicochemical data, detailed experimental procedures for gas chromatography-mass spectrometry (GC-MS), and guidelines for quality control.

## Introduction

**Methyl propyl sulfide** (CAS No. 3877-15-4) is a volatile organosulfur compound with a characteristic garlic-like odor. It is found in various natural products and is used as a flavoring agent. Accurate and reliable analytical methods are essential for its quantification in various matrices for quality control, research, and safety assessment. This document outlines the standard procedures for the analysis of **methyl propyl sulfide** using GC-MS.

## Physicochemical Properties

A summary of the key physicochemical properties of **methyl propyl sulfide** is presented in the table below. This information is crucial for the development and validation of analytical methods.

Property	Value	Reference
CAS Number	3877-15-4	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> S	[1][2]
Molecular Weight	90.19 g/mol	[2]
Boiling Point	95.5 °C	[3]
Density	0.842 g/mL at 25 °C	[3]
Refractive Index	1.4430 at 20 °C	[3]
Solubility	Soluble in organic solvents, slightly soluble in water.	[1]
Appearance	Colorless liquid	[1]
Odor	Reminiscent of garlic or onions	[1]

## Quantitative Data for Analytical Identification

The following tables provide key data for the identification and quantification of **methyl propyl sulfide** using gas chromatography and mass spectrometry.

### Kovats Retention Indices

The Kovats retention index (RI) is a dimensionless unit that helps in the identification of compounds by gas chromatography. The RI of **methyl propyl sulfide** on different stationary phases is provided below.

Stationary Phase Type	Retention Index (RI)
Standard Non-Polar	705, 712.5, 714
Semi-Standard Non-Polar	706, 707, 712, 715, 717, 718, 723, 727, 752
Standard Polar	951

Data sourced from PubChem[2].

## Mass Spectrometry Fragmentation Data

The electron ionization (EI) mass spectrum of **methyl propyl sulfide** is characterized by several key fragments. The most abundant ions are listed below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
61	99.99
90 (M+)	45.43
48	40.89
41	34.99
27	28.81

Data sourced from PubChem and MassBank[2][4].

## Experimental Protocols

The following protocols are provided as a general guideline for the analysis of **methyl propyl sulfide**. Method validation and optimization are recommended for specific applications and matrices.

## Preparation of Standard Solutions

Objective: To prepare a series of calibration standards of **methyl propyl sulfide** for the quantification of the analyte in samples.

Materials:

- **Methyl propyl sulfide** (analytical standard grade, >98% purity)
- Methanol (HPLC grade)
- Volumetric flasks (Class A)
- Micropipettes

#### Procedure:

- Stock Standard Solution (1000 µg/mL):
  1. Accurately weigh approximately 10 mg of **methyl propyl sulfide** into a 10 mL volumetric flask.
  2. Dissolve the **methyl propyl sulfide** in a small amount of methanol and then dilute to the mark with methanol.
  3. Calculate the exact concentration of the stock solution.
- Working Standard Solutions:
  1. Perform serial dilutions of the stock standard solution with methanol to prepare a series of working standards.
  2. A typical concentration range for a calibration curve could be 0.1, 0.5, 1, 5, and 10 µg/mL.
  3. Store the standard solutions at 4°C in tightly sealed amber vials.

## Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate volatile **methyl propyl sulfide** from a liquid or solid matrix into the headspace for GC-MS analysis.

#### Materials:

- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Headspace vials (20 mL) with screw caps and septa
- Heating block or water bath with agitation
- Sodium chloride (NaCl)

#### Procedure:

- Place a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.
- For aqueous samples, add NaCl (e.g., 1 g) to increase the ionic strength and promote the partitioning of the analyte into the headspace.
- Seal the vial with a screw cap containing a PTFE/silicone septum.
- Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.
- Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.
- Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

## GC-MS Analysis

Objective: To separate, identify, and quantify **methyl propyl sulfide**.

#### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, HP-1ms, or a specialized sulfur column)

#### Typical GC Conditions:

Parameter	Recommended Setting
Column	30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.

Typical MS Conditions:

Parameter	Recommended Setting
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions	m/z 61, 90

Note: The GC oven program and other parameters should be optimized based on the specific column and instrument used to achieve good chromatographic separation and peak shape.

## Data Analysis and Quality Control

- Identification: The identification of **methyl propyl sulfide** is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
- Quantification: A calibration curve is generated by plotting the peak area of the target ion (e.g., m/z 61) against the concentration of the prepared standard solutions. The

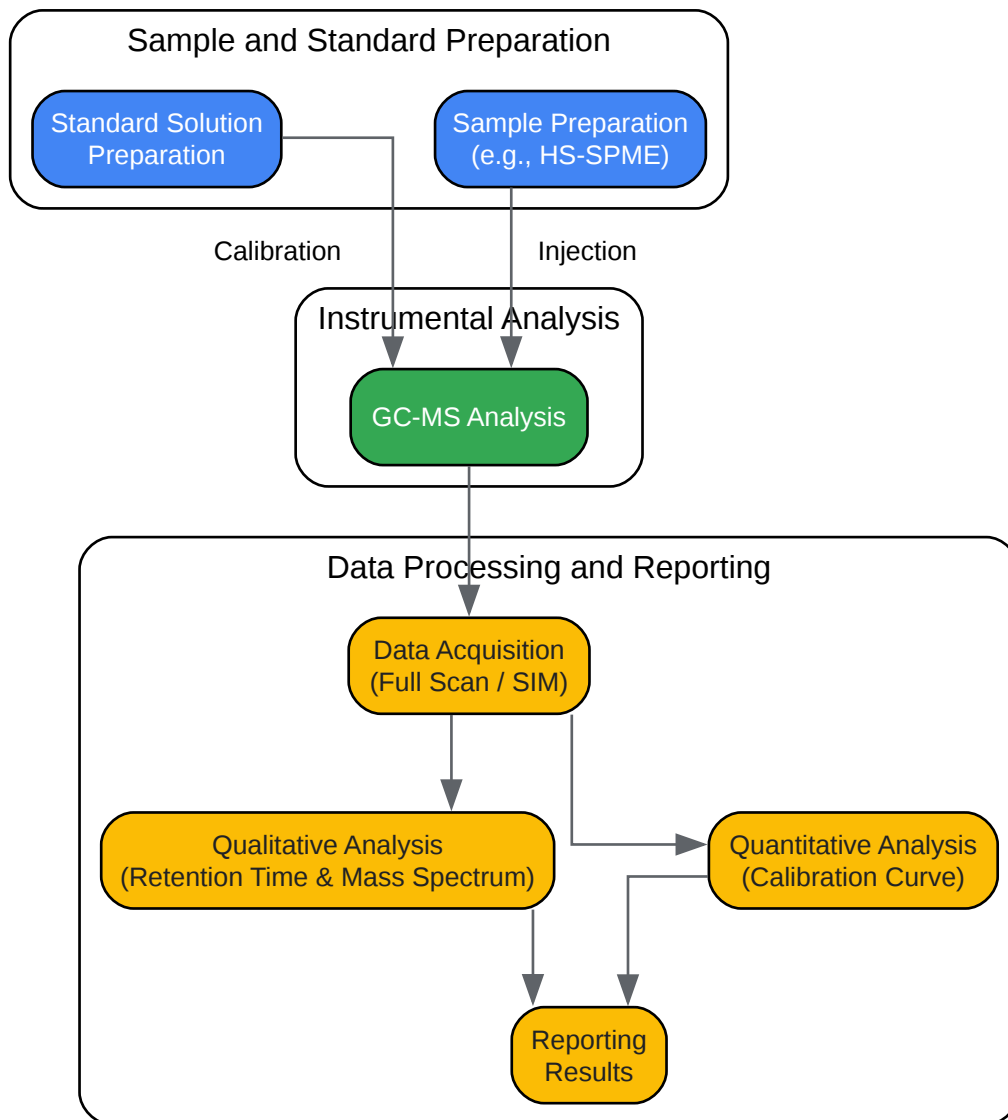
concentration of **methyl propyl sulfide** in the sample is then determined from this calibration curve.

- Quality Control:
  - Blank Analysis: Analyze a solvent blank and a method blank to ensure no contamination.
  - Calibration Verification: A calibration standard should be run periodically to check the stability of the instrument's response.
  - Spike Recovery: Analyze a matrix spike sample to assess the method's accuracy and potential matrix effects.

## Visualizations

The following diagrams illustrate the logical workflow for the analysis of **methyl propyl sulfide**.

## Experimental Workflow for Methyl Propyl Sulfide Analysis

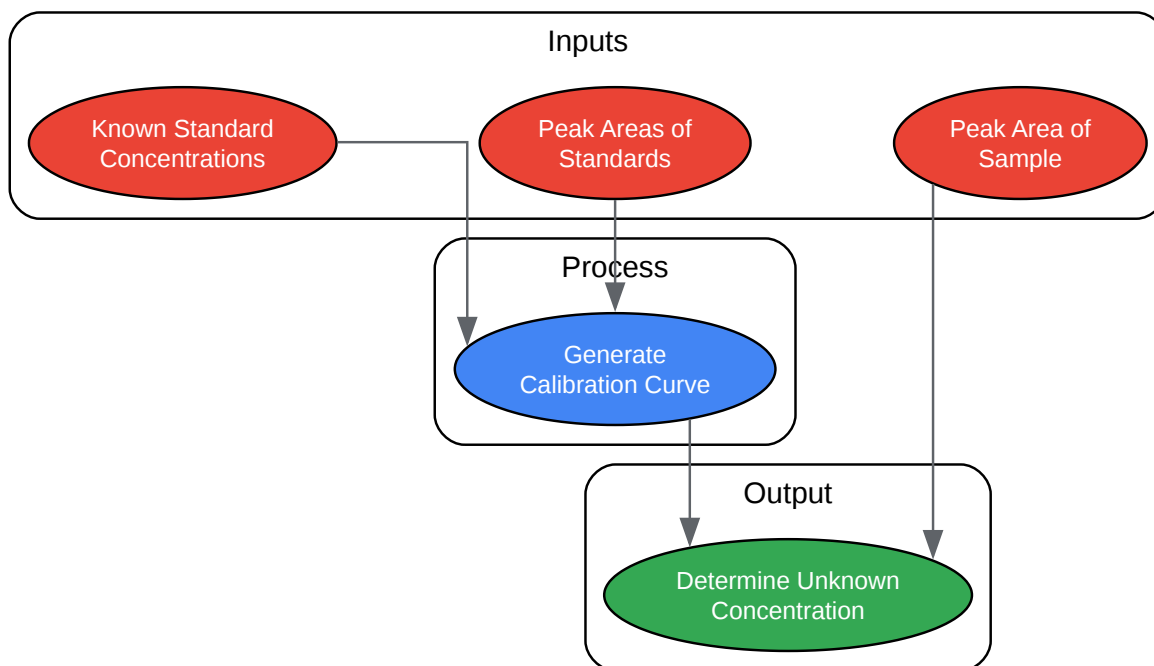


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Caption: Workflow for the analysis of **methyl propyl sulfide**.



## Logical Relationship for Quantitative Analysis



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Caption: Logic for quantitative analysis of **methyl propyl sulfide**.

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